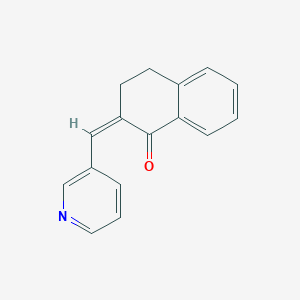![molecular formula C12H10FNS B292803 6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound with potential applications in scientific research. This compound belongs to the family of thienoquinolines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is not fully understood. However, it has been reported to act through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and inhibition of enzyme activity. It has also been suggested that this compound may act by disrupting the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have antifungal and antibacterial activities. In addition, this compound has been reported to have an inhibitory effect on acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it an attractive candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
There are several future directions for research on 6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline. One direction is to investigate its potential as an anti-inflammatory agent. Another direction is to study its mechanism of action in more detail to optimize its biological activity. In addition, further research is needed to explore its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of 6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline involves several steps. The first step is the synthesis of 2,3-dihydrothieno[3,2-c]quinoline, which is achieved by the condensation of 2-aminothiophenol and 2-cyanobenzaldehyde. This intermediate is then reacted with 4-methyl-2-fluorobenzaldehyde in the presence of a base to yield 6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline.
Aplicaciones Científicas De Investigación
6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline has potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as an anti-inflammatory agent. In addition, this compound has been reported to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
Fórmula molecular |
C12H10FNS |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
6-fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline |
InChI |
InChI=1S/C12H10FNS/c1-7-8-5-6-15-12(8)9-3-2-4-10(13)11(9)14-7/h2-4H,5-6H2,1H3 |
Clave InChI |
IWRKFLONGOJRIU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2F)C3=C1CCS3 |
SMILES canónico |
CC1=C2CCSC2=C3C=CC=C(C3=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-N-(4-methylphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide](/img/structure/B292720.png)
![N-(3-chlorophenyl)-3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292721.png)
![3-(4-chlorophenyl)-N-(4-methylphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292722.png)
![3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292724.png)
![2-(4-chlorobenzoyl)-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292726.png)
![3-(2,4-dichlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292727.png)
![2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292728.png)
![2-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292730.png)
![2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292731.png)
![3-[(2-chlorophenyl)methyl]-6-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B292732.png)
![3-amino-6-(4-chlorophenyl)-4-(2-furyl)-N'-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B292735.png)

![4,5-dihydroindolo[3,2-c]pyrrolo[3,2,1-ij]quinolin-7(12H)-one](/img/structure/B292742.png)
![6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292743.png)